Azaquinzole, (S)-
Overview
Description
Azaquinzole, (S)- is a compound with the molecular formula C12H16N2 and a molecular weight of 188.27 g/mol . It is a stereochemically specific form of azaquinzole, characterized by its absolute stereochemistry. This compound is part of the broader class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of azaquinzole, (S)- involves several steps, typically starting from pyridine and pyrrole building blocks . The synthetic routes often include:
Reduction of sulfonyl chlorides: This method involves the reduction of sulfonyl chlorides in the presence of triphenylphosphine in toluene, which is an efficient and convenient method for the synthesis of arylthiols.
Microwave-assisted reactions: These reactions provide a green and clean synthesis method for quinoline derivatives, including azaquinzole.
Industrial production methods for azaquinzole, (S)- are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above.
Chemical Reactions Analysis
Azaquinzole, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Commonly involves reducing agents like triphenylphosphine to remove oxygen or add hydrogen.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Common reagents and conditions used in these reactions include triphenylphosphine, toluene, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Azaquinzole, (S)- has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The mechanism of action of azaquinzole, (S)- involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through binding to receptors and enzymes involved in various biological processes . This interaction can lead to the modulation of signaling pathways and the inhibition or activation of specific cellular functions.
Comparison with Similar Compounds
Azaquinzole, (S)- can be compared with other quinazoline derivatives, such as quinazolinone and other azaindoles . These compounds share similar structural features but differ in their specific biological activities and applications. For example:
Quinazolinone: Known for its broad spectrum of pharmacological activities, including anticancer and antibacterial properties.
Azaindoles: These compounds are used in the synthesis of bioactive natural products and drug candidates.
Azaquinzole, (S)- stands out due to its unique stereochemistry and specific biological activities, making it a valuable compound in medicinal chemistry and related fields.
Properties
IUPAC Name |
(11bS)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14/h1-4,12-13H,5-9H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVCXWHEHAKJCG-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCNC[C@@H]2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99780-87-7 | |
Record name | Azaquinzole, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099780877 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZAQUINZOLE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3QVU4367O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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